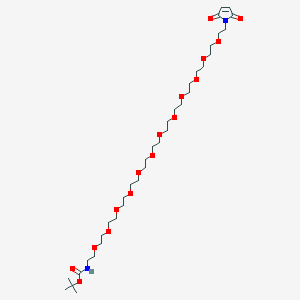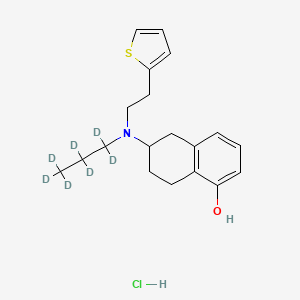![molecular formula C21H42NaO9P B12419735 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by the presence of a phosphate group, a glycerol backbone, and fatty acid chains. The inclusion of deuterium atoms in its structure makes it particularly interesting for various scientific applications, especially in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate typically involves multiple steps:
Glycerol Derivatization: The glycerol backbone is first derivatized to introduce the hydroxyl and phosphate groups.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.
Fatty Acid Esterification: The fatty acid chains, such as pentadecanoic acid, are esterified to the glycerol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
化学反応の分析
Types of Reactions
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced phosphate derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate has several scientific research applications:
Chemistry: Used as a model compound for studying phospholipid behavior and reactions.
Biology: Utilized in membrane studies and as a tracer in metabolic studies due to the presence of deuterium.
Medicine: Investigated for its potential role in drug delivery systems and as a component in liposomal formulations.
Industry: Employed in the formulation of specialized lubricants and surfactants.
作用機序
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies.
類似化合物との比較
Similar Compounds
- Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate
- 1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phosphorylglycerol sodium salt
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate lies in the incorporation of deuterium atoms, which enhances its stability and makes it suitable for specialized applications in research and industry
特性
分子式 |
C21H42NaO9P |
|---|---|
分子量 |
497.5 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C21H43O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(25)28-16-20(24)18-30-31(26,27)29-17-19(23)15-22;/h19-20,22-24H,2-18H2,1H3,(H,26,27);/q;+1/p-1/t19?,20-;/m1./s1/i16D2,18D2,20D; |
InChIキー |
PLEIWLWNZBHOAI-YMJCZPQOSA-M |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)O.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


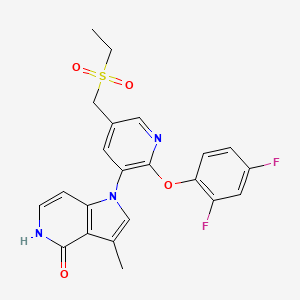
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
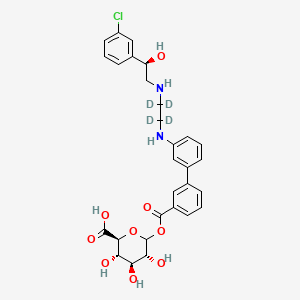

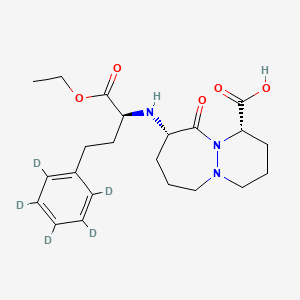
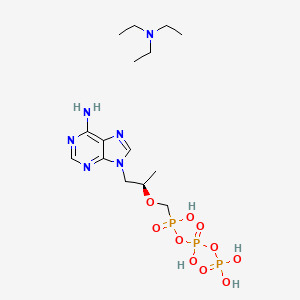
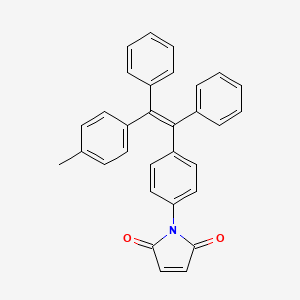

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
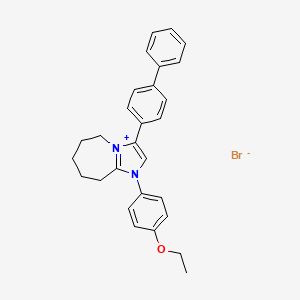
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
